molecular formula C21H27N3O4S B5518926 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHYLPHENYL)ACETAMIDE

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B5518926
M. Wt: 417.5 g/mol
InChI Key: AUTRQSSRYUGSDX-UHFFFAOYSA-N
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Description

2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(2-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with an ethoxyphenylsulfonyl group and an acetamide moiety attached to a methylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethoxyphenylsulfonyl Group: The piperazine ring is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethoxyphenylsulfonyl group.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the substituted piperazine with 2-methylphenylacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the ethoxyphenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone

Uniqueness

2-{4-[(4-Ethoxyphenyl)sulfonyl]piperazino}-N~1~-(2-methylphenyl)acetamide is unique due to the presence of the ethoxyphenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-18-8-10-19(11-9-18)29(26,27)24-14-12-23(13-15-24)16-21(25)22-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTRQSSRYUGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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